APG-1252, also known as pelcitoclax, is a novel small molecule that serves as a dual inhibitor of B-cell lymphoma-2 and B-cell lymphoma-extra-large proteins. These proteins play crucial roles in regulating apoptosis, making APG-1252 a significant candidate for cancer therapy. The compound is currently under investigation for its efficacy in treating various malignancies, including small-cell lung cancer and non-Hodgkin lymphoma. Its development aims to enhance therapeutic outcomes while minimizing the toxicity often associated with traditional BCL-2 inhibitors .
APG-1252 is classified as an antineoplastic agent, specifically targeting apoptosis regulators. It belongs to a class of drugs that inhibit anti-apoptotic proteins, thereby promoting cancer cell death. The compound has been developed through innovative prodrug strategies to enhance its therapeutic index while reducing on-target toxicities, particularly platelet toxicity associated with BCL-xL inhibitors .
The synthesis of APG-1252 involves complex organic chemistry techniques aimed at optimizing its pharmacological properties. The compound is synthesized through a multi-step process that includes the formation of key intermediates followed by functionalization to achieve the desired molecular structure.
Key steps in the synthesis may involve:
The molecular formula of APG-1252 is , with a molecular weight of approximately 1,175.42 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:
The InChIKey for APG-1252 is QIOCQCYXBYUYLH-YACUFSJGSA-N, which provides a unique identifier for the compound in chemical databases .
APG-1252 undergoes several key reactions that are crucial for its mechanism of action:
The mechanism of action of APG-1252 primarily involves:
APG-1252 exhibits several notable physical and chemical properties:
APG-1252 is primarily being investigated for its applications in oncology:
APG-1252 (and its active metabolite APG-1252-M1) is a BH3 mimetic that binds with sub-nanomolar affinity (Ki < 1 nM) to the hydrophobic grooves of BCL-2 and BCL-xL. This binding displaces pro-apoptotic proteins like BIM and PUMA from their sequestered complexes with anti-apoptotic partners. In multiple myeloma (MM) models, APG-1252-M1 overcame acquired venetoclax resistance by disrupting BCL-xL:BIM and MCL-1:BIM complexes, thereby restoring mitochondrial apoptosis priming. This mechanistic shift is critical in tumors where BCL-xL upregulation compensates for BCL-2 inhibition [2] [3].
APG-1252-M1 induces apoptosis through intrinsic caspase activation. In nasopharyngeal carcinoma (NPC) cells, combined treatment with gemcitabine and APG-1252-M1 significantly increased cleavage of PARP, caspase-3, and caspase-9 compared to monotherapies (P < 0.05). This effect was abolished by the pan-caspase inhibitor z-VAD-fmk, confirming caspase dependency. Similarly, in acute myeloid leukemia (AML) models, APG-1252-12A (structurally identical to APG-1252-M1) triggered PARP cleavage and caspase-3 activation within 24 hours [1] [3].
By antagonizing BCL-2/BCL-xL, APG-1252-12A induces mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release into the cytosol. In HL-60 AML cells, cytochrome c release was detected via western blotting within 6 hours of APG-1252-12A exposure. This initiates apoptosome formation, activating caspase-9 and downstream executioner caspases. The process is Bax/Bak-dependent, as confirmed by resistance in Bax-deficient models [3].
Table 1: Key Apoptotic Proteins Targeted by APG-1252 and Metabolites
Target Protein | Binding Affinity (Ki) | Functional Consequence | Validated Cell Models |
---|---|---|---|
BCL-2 | < 1 nM | Displacement of BIM/PUMA | MM, AML, NPC, Gastric Cancer |
BCL-xL | < 1 nM | Cytochrome c release; MOMP | MM, SCLC, NPC |
BCL-2:BIM Complex | Disrupted | Enhanced Bak/Bax activation | MM, AML |
BCL-xL:BIM Complex | Disrupted | Overcomes venetoclax resistance | MM |
In NPC, APG-1252-M1 synergizes with gemcitabine to block the phospho-JAK-2/STAT3 pathway, reducing transcription of the anti-apoptotic protein MCL-1. Phospho-tyrosine kinase arrays showed >50% reduction in p-JAK-2 and p-STAT3 levels after combination treatment (P < 0.05). This dual action—direct BCL-2/BCL-xL inhibition plus MCL-1 downregulation—prevents compensatory survival signaling and amplifies tumor cell death [1].
APG-1252-M1 combined with gemcitabine suppresses EMT in NPC, critical for inhibiting metastasis. The combination downregulates mesenchymal markers (N-cadherin, vimentin) and upregulates epithelial markers (E-cadherin). This occurs via STAT3 inactivation, which transcriptionally controls EMT drivers. Consequently, NPC cells exhibit reduced migration and invasion (P < 0.01) in transwell assays [1].
Table 2: Synergistic Effects of APG-1252 with Chemotherapy
Combination Therapy | Cancer Model | Synergy Metric (CI Value) | Pathway Modulation | Functional Outcome |
---|---|---|---|---|
APG-1252-M1 + Gemcitabine | Nasopharyngeal Carcinoma | CI < 0.9 (at 2.5–5 μM) | JAK2/STAT3 inhibition; MCL-1 downregulation | 80% tumor growth inhibition; EMT suppression |
APG-1252-M1 + 5-FU | Gastric Cancer | CI < 0.3 | BAX activation; caspase-3 cleavage | 70% reduction in xenograft weight |
APG-1252-M1 + Venetoclax | Multiple Myeloma | Not reported | BIM release from BCL-xL/MCL-1 | Rescues venetoclax resistance |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7